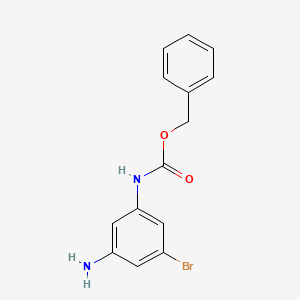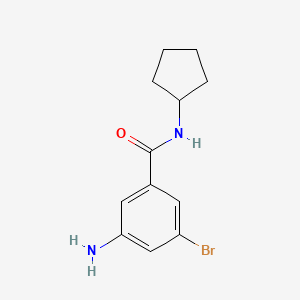![molecular formula C7H16Cl2N2 B581766 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-76-4](/img/structure/B581766.png)
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
カタログ番号:
B581766
CAS番号:
1417789-76-4
分子量:
199.119
InChIキー:
RUMPYDQZJSJKTJ-VJBFUYBPSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound with the CAS number 1417789-76-4. It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H14N2 . The InChI code is provided in some sources , but it’s for a slightly different compound, “(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate”.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 126.2 . The predicted boiling point is 161.5±8.0 °C, and the predicted density is 0.970±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Synthesis and Molecular Structure
- Synthesis Techniques : Diverse functionalization of hexahydropyrrolo[2,3-b]indoles, a close relative of the compound , has been achieved using domino reactions and reductive cyclization, providing a method to add molecular diversity (Kawasaki et al., 2005).
- Molecular Structure Analysis : Studies have detailed the molecular and crystal structures of similar compounds, showing variations in ring conformation and hydrogen-bonded sheet formations (Quiroga et al., 2013).
Chemical Reactions and Properties
- Reductive Cyclization : The synthesis of hexahydropyrrolo[2,3-b]indole derivatives, akin to the compound , demonstrates the application of reductive cyclization in chemical synthesis (洪文旭 & 姚祝军, 2010).
- 1,3-Dipolar Cycloaddition : The reaction of 1H-pyrrol-2,3-diones with nitrones results in substituted pyrrolо[3,2-d]isoxazoles, indicating potential in synthesizing novel chemical structures (Moroz et al., 2018).
Application in Material Science
- Photoluminescent Polymers : Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole units, related to the compound , reveals potential applications in organic electronics due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Biological and Environmental Applications
- Anti-stress Agents : Some derivatives of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones have been explored for their potential as anti-stress agents in biological studies (Badru et al., 2012).
- Insecticidal Efficacy : Pyrrole derivatives have shown insecticidal activity against stored-product pests, suggesting their potential use in pest control (Boukouvala et al., 2019).
特性
IUPAC Name |
(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-VJBFUYBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693891 |
Source


|
| Record name | (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224886-44-5 |
Source


|
| Record name | (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine
Cat. No.: B581686
CAS No.: 1373232-60-0
4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine
Cat. No.: B581687
CAS No.: 1260384-00-6
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide
Cat. No.: B581688
CAS No.: 1373232-72-4
3-Amino-5-bromo-N,N-diethylbenzamide
Cat. No.: B581690
CAS No.: 1373232-82-6
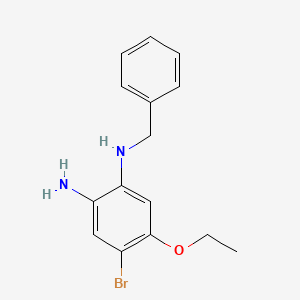
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

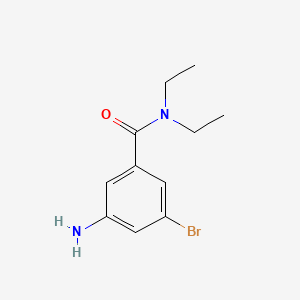
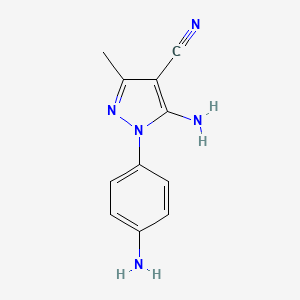
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
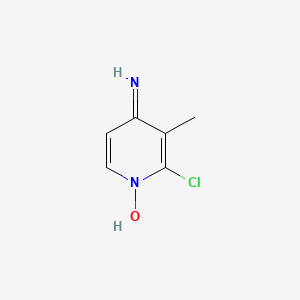
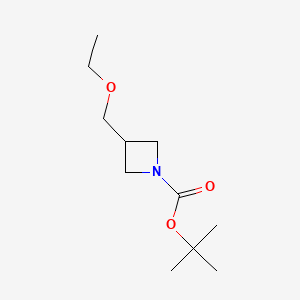
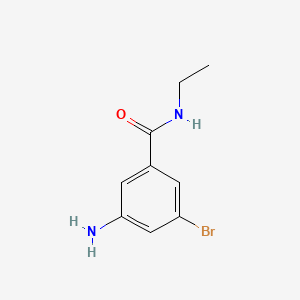
![[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B581700.png)
